Z-N-Me-D-Glu(OtBu)-OH
Overview
Description
Z-N-Me-D-Glu(OtBu)-OH is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The peptide is a derivative of glutamic acid, which is an amino acid that is found in many proteins. The peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Characterization for Biochemical Applications :
- Wodtke, Pietsch, and Löser (2020) demonstrated a solution-phase synthesis of a water-soluble dipeptidic fluorogenic transglutaminase substrate, starting from Z-Glu-OH. This synthesis was significant for kinetic characterisation of inhibitors and biogenic amines like serotonin, histamine, and dopamine (Wodtke, Pietsch, & Löser, 2020).
Neuroscience Research :
- Kordower et al. (2006) used a proteasome inhibitor containing a similar structure in Parkinson's disease research. They aimed to replicate degenerative changes seen in Parkinson's disease in rats and monkeys, although their attempts were unsuccessful (Kordower et al., 2006).
Materials Science and Polymer Research :
- Lee and Chang (2009) used a similar compound in the preparation of molecularly imprinted polymers with specific rebinding abilities for amino acids. This work contributes to the field of materials science, particularly in the development of smart materials (Lee & Chang, 2009).
Catalysis and Chemical Synthesis :
- Kemp et al. (2009) discussed the practical preparation and deblocking conditions for various amino acid derivatives, including Bpoc-Glu(OtBu)-OH. Their research contributes to the field of synthetic chemistry, especially in peptide synthesis (Kemp et al., 2009).
Biomedical Research :
- Bukhatwa et al. (2010) investigated the effects of a proteasome inhibitor on behavioral and biochemical indices of neuronal degeneration in rats, contributing to the understanding of neurodegenerative diseases (Bukhatwa et al., 2010).
properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)22)19(4)17(23)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXECGLTZKQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-N-Me-D-Glu(OtBu)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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